BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1-
Benzhydrylazetidin-3-ol Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Benzhydrylazetidin-3-ol

Cat. No.: B014779

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-
Benzhydrylazetidin-3-ol hydrochloride salt, a key intermediate in the synthesis of various
pharmaceutical compounds. This document consolidates critical data on its chemical and
physical properties, detailed experimental protocols for its synthesis, and its role in further
chemical transformations.

Core Properties and Data

1-Benzhydrylazetidin-3-ol hydrochloride is a white to off-white solid. Its chemical structure
consists of an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a
hydroxyl group at the 3-position, neutralized with hydrochloric acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Benzhydrylazetidin-
3-ol and its hydrochloride salt.
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Property Value Source

Chemical Formula C16H1sCINO --INVALID-LINK--
Molecular Weight 275.77 g/mol --INVALID-LINK--
Melting Point 172-174 °C --INVALID-LINK--
Boiling Point (Predicted) 353.81£42.0 °C (for free base) --INVALID-LINK--
Density (Predicted) 1.189:0.06 g/cm (for free --INVALID-LINK--

base)
pKa (Predicted) 14.24+0.20 (for free base) --INVALID-LINK--

N Slightly soluble in Chloroform
Solubility --INVALID-LINK--
and Methanol (for free base)

Spectral Data

The spectral data is crucial for the identification and characterization of the compound.

Spectrum Data Source

0 7.30-7.70 (10H, m, aryl-H),
5.85 (1H, s, CH), 5.80 (1H, d,

1H-NMR (DMSO-de) --INVALID-LINK--
OH), 4.46 (1H, m, CH), 3.70-

4.20 (4H, m, CHz)

Mass Spectrum (M+H*) m/z 275.7 --INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis of 1-Benzhydrylazetidin-3-ol and its subsequent
conversion to the hydrochloride salt and other derivatives are presented below.

Synthesis of 1-Benzhydrylazetidin-3-ol (Free Base)

Method 1: From 1-(Diphenylmethylamino)-3-chloro-2-propanol

This protocol involves the intramolecular cyclization of an amino alcohol precursor.
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e Reaction Setup: A solution of 1-(diphenylmethylamino)-3-chloro-2-propanol (276 g, 1 mol) is
prepared in ethanol (2 L).

» Base Addition: The solution is cooled to 0 °C, and N,N-diisopropylethylamine (DIPEA) (129
g, 1 mol) is added slowly.

e Cyclization: The reaction mixture is heated to 90 °C and refluxed overnight.

o Work-up: Upon completion of the reaction, the solvent is removed by distillation under
reduced pressure.

 Purification: The crude product is purified by recrystallization from a solvent mixture of
acetone and petroleum ether to yield 1-Benzhydrylazetidin-3-ol (179 g, 75% vyield).[1]

Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride
Salt

Method 1: From 1-Benzhydrylazetidin-3-ol
This is a straightforward acid-base reaction.

e Reaction Setup: 1-Benzhydrylazetidin-3-ol (9.70 g) is suspended in a 4.5 M solution of
hydrochloric acid in ethyl acetate (35 mL) at room temperature.

¢ Reaction: The mixture is stirred for 10 minutes.

¢ [solation: The solvent is removed by evaporation to yield 1-Benzhydrylazetidin-3-ol
hydrochloride (12.0 g, 100% yield).

Method 2: One-Pot Synthesis from Benzhydrylamine and Epichlorohydrin
This method, detailed in a patent, describes a one-pot synthesis followed by purification.

e Reaction Solution | Preparation: Benzhydrylamine and epichlorohydrin are mixed in a 1:1 to
1:2 molar ratio (preferably 1:1.3) in an organic solvent (e.g., propyl carbinol) at 20-25 °C.

» Reaction Solution Il Preparation: The resulting solution is allowed to react at 25-30 °C for 40-
50 hours.
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e Cyclization and Salt Formation: The reaction solution is then heated to 220-240 °C in a
microreactor.

« Purification: The product is purified by cooling, crystallization, filtration, washing with ethyl
acetate, and drying to obtain white crystals of 1-Benzhydrylazetidin-3-ol hydrochloride with
a purity of >99% and a yield of 74-77%.[2]

Oxidation to 1-Benzhydrylazetidin-3-one

1-Benzhydrylazetidin-3-ol hydrochloride can be oxidized to the corresponding ketone.

Reaction Setup: A mixture of 1-Benzhydrylazetidin-3-ol hydrochloride (5.52 g) and
triethylamine (27.9 ml) is prepared.

o Oxidizing Agent Addition: A solution of sulfur trioxide pyridine complex (19.7 g) in
dimethylformamide (80 ml) is added dropwise.

e Reaction: The mixture is stirred at 50 °C for 30 minutes and then cooled to room
temperature.

o Work-up: The reaction mixture is poured into ice water and extracted with ethyl acetate. The
organic layer is washed with brine.

 Purification: The product is purified by column chromatography on silica gel.[3]

Analytical Method: High-Performance Liquid
Chromatography (HPLC)

A reported HPLC method for purity analysis is as follows:

Instrument: Agilent 1100

Column: Gemini C18, 4.0 x 250 mm

Mobile Phase: 0.1% TFA in H20 : Acetonitrile = 70:30

Column Temperature: 25 °C

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b014779?utm_src=pdf-body
https://patents.google.com/patent/CN104356040A/en
https://www.benchchem.com/product/b014779?utm_src=pdf-body
https://www.benchchem.com/product/b014779?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8199186.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

¢ Flow Rate: 1 ml/min
e Retention Time: 5.4 min[2]

Visualizations

The following diagrams illustrate key transformations and relationships of 1-
Benzhydrylazetidin-3-ol hydrochloride.
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Caption: One-pot synthesis workflow for 1-Benzhydrylazetidin-3-ol hydrochloride.
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Caption: Relationship between the free base, hydrochloride salt, and ketone derivative.
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Caption: Role as an intermediate in the synthesis of Azelnidipine.

Biological Significance

1-Benzhydrylazetidin-3-ol is a crucial intermediate in the synthesis of Azelnidipine, a
dihydropyridine calcium channel blocker used for the treatment of hypertension.[4][5] Its role as
a building block allows for the construction of the more complex azetidine-containing side chain
of Azelnidipine. While the parent compound, 1-(Diphenylmethyl)-3-hydroxyazetidine, is
mentioned to be used to identify inhibitors of CYP3A4, specific studies detailing its own
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inhibitory activity are not prominent in the reviewed literature.[1] Therefore, its primary and well-
documented significance in drug development is as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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